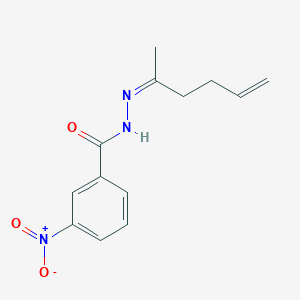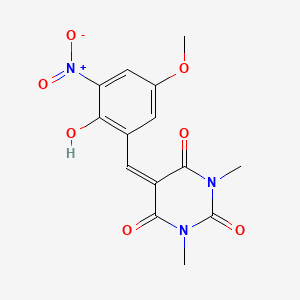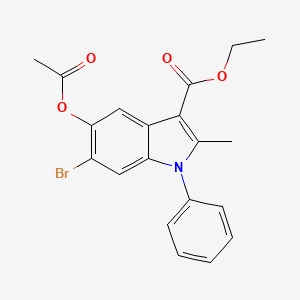
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. MPN is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. In
Wirkmechanismus
The mechanism of action of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide is not fully understood. However, it has been proposed that N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to have various biochemical and physiological effects. In animal models, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to reduce the levels of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been found to reduce the levels of various oxidative stress markers such as malondialdehyde (MDA) and hydrogen peroxide (H2O2).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide in lab experiments is its low toxicity. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to be relatively non-toxic to animals and humans, making it a safe compound to work with. Another advantage of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide is its stability, which allows it to be stored for long periods without degradation.
One of the limitations of using N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide is its relatively high cost, which can make it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for research on N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide. One direction is to further explore its potential as an anti-cancer agent. More studies are needed to determine the optimal dosage and treatment regimen for N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide in cancer patients. Another direction is to explore its potential as a pesticide and herbicide. More studies are needed to determine the efficacy and safety of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide as a pesticide and herbicide in various crops. Finally, more studies are needed to explore its potential as a pollutant sensor and fluorescent probe. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has shown promise in detecting various pollutants, and further studies are needed to optimize its sensitivity and selectivity.
Synthesemethoden
The synthesis of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide involves the reaction between 1-methyl-4-penten-1-ol and 3-nitrobenzohydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of around 80°C, and the resulting product is purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to have potential applications in various fields of scientific research. In the field of medicine, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models.
In the field of agriculture, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been studied for its potential as a pesticide. It has been found to have insecticidal properties and has been effective against various pests such as aphids and whiteflies. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been studied for its potential as a herbicide and has been found to inhibit the growth of weeds.
In the field of environmental science, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been studied for its potential as a pollutant sensor. It has been found to be sensitive to various pollutants such as heavy metals and organic pollutants. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been studied for its potential as a fluorescent probe for detecting various analytes.
Eigenschaften
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-4-6-10(2)14-15-13(17)11-7-5-8-12(9-11)16(18)19/h3,5,7-9H,1,4,6H2,2H3,(H,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABFRDYWJPJEBT-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![(4-fluorobenzyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5483096.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)
![3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5483123.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)
![11-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5483149.png)
![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
![N-butyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5483161.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile](/img/structure/B5483163.png)